[1,2]Oxazolo[5,4-G]indolizine
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Overview
Description
Isoxazolo[5,4-g]indolizine is a heterocyclic compound that combines the structural features of isoxazole and indolizine. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The fusion of the isoxazole ring with the indolizine framework imparts distinct electronic and steric characteristics, making it a valuable scaffold for the development of novel bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoxazolo[5,4-g]indolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of hydroxylactams in the presence of catalysts such as boron trifluoride-diethyl ether complex or tin(IV) trifluoromethanesulfonate . These reactions often proceed under mild conditions and yield the desired isoxazolo[5,4-g]indolizine derivatives in moderate to good yields.
Industrial Production Methods: While specific industrial production methods for Isoxazolo[5,4-g]indolizine are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Isoxazolo[5,4-g]indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Isoxazolo[5,4-g]indolizine can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl, or aryl groups.
Scientific Research Applications
Isoxazolo[5,4-g]indolizine has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of Isoxazolo[5,4-g]indolizine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, certain derivatives of this compound have been shown to inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism . This inhibition can modulate immune responses and has potential therapeutic implications for cancer treatment. The compound’s effects are mediated through its binding to the active site of the enzyme, disrupting its normal function.
Comparison with Similar Compounds
Isoxazolo[5,4-g]indolizine can be compared with other similar compounds, such as:
Isoxazolo[5,4-d]pyrimidin-4(5H)-one: This compound shares the isoxazole ring but differs in the fused heterocyclic system.
Isoxazolopyrrolo[2,1-a]isoquinoline: Another fused heterocyclic compound with distinct biological activities.
The uniqueness of Isoxazolo[5,4-g]indolizine lies in its combined structural features, which confer specific electronic and steric properties not found in its analogs. This makes it a versatile scaffold for the development of new bioactive molecules and functional materials.
Properties
CAS No. |
218961-58-1 |
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Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-g]indolizine |
InChI |
InChI=1S/C9H6N2O/c1-2-8-7-6-10-12-9(7)3-5-11(8)4-1/h1-6H |
InChI Key |
JWAOUBYVIPWLGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC3=C(C2=C1)C=NO3 |
Origin of Product |
United States |
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